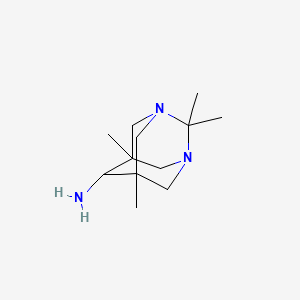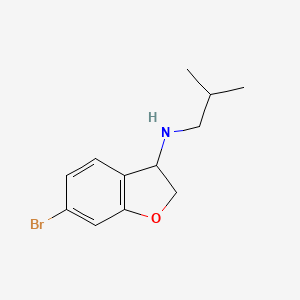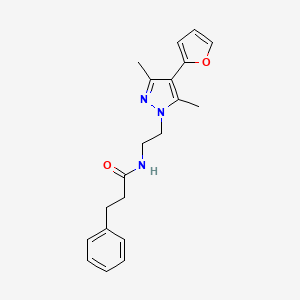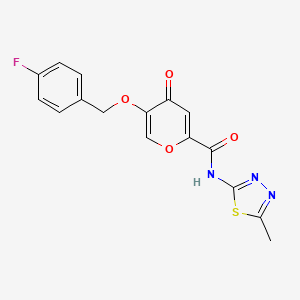
(1r,3r,5R,7S)-2,2,5,7-tetramethyl-1,3-diazaadamantan-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(1r,3r,5R,7S)-2,2,5,7-tetramethyl-1,3-diazaadamantan-6-amine” is a derivative of adamantane, which is a type of diamondoid and the simplest structural form of the carbon cage molecule . Adamantane derivatives have been widely studied for their potential applications in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of adamantane derivatives can be quite complex due to the three-dimensional arrangement of the carbon atoms . The specific structure of “this compound” would likely involve a tetramethylated adamantane core with diaza (nitrogen) substitutions .Chemical Reactions Analysis
Adamantane and its derivatives are known to undergo various chemical reactions, including substitution, addition, and rearrangement reactions . The specific reactions that “this compound” might undergo would depend on the specific functional groups present in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of adamantane derivatives can vary widely depending on their specific chemical structure . These properties could include factors such as boiling point, density, and acidity .Wissenschaftliche Forschungsanwendungen
Oxidation to Nitroxide Radicals
Toda, Mori, and Murayama (1972) explored the oxidation of hindered secondary amines, leading to the production of nitroxide radicals. This research is relevant for understanding the chemical properties and potential reactivity of complex amines in oxidative environments, which can be fundamental in the synthesis of new organic compounds with specific magnetic or electronic properties (T. Toda, E. Mori, K. Murayama, 1972).
Synthesis of Diazepines
Reisinger and Wentrup (1996) demonstrated the synthesis of stable 1H-1,3-diazepines through the photolysis of substituted azido- or tetrazolo-pyridines. This process outlines a method that could potentially be adapted for the synthesis of related complex diazaadamantane derivatives (A. Reisinger, C. Wentrup, 1996).
Synthesis of Hexahydro-1,4-diazepine Derivatives
Kato, Harada, and Morie (1997) described an efficient method for synthesizing hexahydro-1,4-diazepine derivatives, which are part of the structural family to which the specified compound belongs. This study highlights the importance of chiral intermediates in the synthesis of complex amine derivatives (S. Kato, H. Harada, T. Morie, 1997).
Competitive NMR Study of Complexation
Keypour, Zebarjadian, Rezaeivala, and Afkhami (2014) conducted a competitive NMR study to understand the complexation of ions with branched amines. This research could provide insights into the binding and complexation behavior of related tetramethyl-diazaadamantan derivatives with metal ions or other chemical entities (H. Keypour, M. H. Zebarjadian, M. Rezaeivala, A. Afkhami, 2014).
Synthesis of (4R,5S,6S,7R)-Hexahydro-5,6-dihydroxy-2H-1,3-diazepin-2-ones
Schreiner and Pruckner (1997) outlined a synthetic route to 1,3,4,7-tetrasubstituted hexahydro-5,6-dihydroxy-2H-1,3-diazepin-2-ones, useful intermediates for developing pharmaceuticals. This methodology might be applicable for the synthesis of structurally related compounds to explore their potential pharmacological properties (E. Schreiner, A. Pruckner, 1997).
Wirkmechanismus
Target of Action
Similar compounds have been found to targetDipeptidyl peptidase 4 (DPP-4) , an enzyme involved in glucose metabolism.
Mode of Action
Compounds with similar structures have been found to inhibit the dpp-4 enzyme . This inhibition could potentially lead to an increase in incretin levels, which in turn stimulate insulin secretion and inhibit glucagon release, thereby regulating blood glucose levels.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,2,5,7-tetramethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3/c1-10(2)14-5-11(3)6-15(10)8-12(4,7-14)9(11)13/h9H,5-8,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUACHUOBUQSOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N2CC3(CN1CC(C2)(C3N)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzo[b]thiophen-2-yl(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2913679.png)
![1-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(thiophen-2-yl)urea](/img/structure/B2913680.png)


![3-oxo-N-propyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2913686.png)
![(4R)-4-Ethyl-7,7-dimethyl-4-phenyl-1,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one](/img/structure/B2913689.png)
![1-(3-(methylthio)phenyl)-4-(1-(2-morpholinoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2913690.png)

![N-(furan-2-ylmethyl)-2-[3-[3-(1H-indol-3-yl)propanoylamino]-4-oxoquinazolin-2-yl]sulfanylbutanamide](/img/structure/B2913694.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(2-fluorophenyl)acetamide](/img/structure/B2913696.png)
![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2913697.png)
![(Z)-2-Cyano-3-(4-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2913698.png)
